Fmoc-D-Lys(Dde)-OH Fmoc-D-Lys(Dde)-OH Fmoc-d-lys(dde)-oh

Brand Name: Vulcanchem
CAS No.: 333973-51-6
VCID: VC0557653
InChI: InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1
SMILES: CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Molecular Formula: C31H36N2O6
Molecular Weight: 532,64 g/mole

Fmoc-D-Lys(Dde)-OH

CAS No.: 333973-51-6

Cat. No.: VC0557653

Molecular Formula: C31H36N2O6

Molecular Weight: 532,64 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-D-Lys(Dde)-OH - 333973-51-6

Specification

CAS No. 333973-51-6
Molecular Formula C31H36N2O6
Molecular Weight 532,64 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Standard InChI InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1
SMILES CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O

Introduction

Chemical Structure and Fundamental Properties

Fmoc-D-Lys(Dde)-OH is the D-enantiomer of the protected lysine derivative, featuring two distinct protecting groups strategically positioned to enable selective chemical manipulations. The compound incorporates the following structural elements:

Structural Components

The compound can be divided into three main structural components:

  • D-lysine core: The amino acid backbone with the R-configuration at the alpha carbon

  • Fmoc group: Attached to the alpha-amino position of lysine

  • Dde group: Attached to the epsilon-amino position of the lysine side chain

Physical and Chemical Properties

The physical and chemical properties of Fmoc-D-Lys(Dde)-OH share similarities with its L-enantiomer, which has been more extensively documented. Based on the structural analysis, the compound exhibits the following properties:

PropertyValue/Description
Molecular FormulaC31H36N2O6
Molecular Weight532.6 g/mol
Physical AppearanceWhite to off-white solid
SolubilitySoluble in DMF, DCM, DMSO; poorly soluble in water
StabilitySensitive to strong acids and nucleophiles
Optical RotationNegative (opposite to L-form)

The molecular structure features the Dde protecting group, which is characterized by a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl moiety attached to the epsilon-amino group of lysine . This structure enables selective deprotection strategies crucial for peptide synthesis applications.

Orthogonal Protection Strategy in Peptide Chemistry

Fmoc-D-Lys(Dde)-OH represents a sophisticated approach to orthogonal protection strategies in peptide chemistry, allowing for selective and sequential deprotection of different amino groups.

Protecting Group Characteristics

The compound utilizes two major protecting groups with distinct reactivity profiles:

Fmoc Group

The Fmoc group at the alpha-amino position can be selectively removed under mild basic conditions, typically using piperidine in DMF. This orthogonal protection is fundamental to Fmoc-based solid-phase peptide synthesis protocols. Unlike some other protecting group combinations, when hydroxylamine is used to remove the Dde group, the Fmoc group remains intact, enabling selective deprotection .

Dde Group

The Dde protecting group on the epsilon-amino group can be selectively removed using either hydrazine or hydroxylamine without affecting acid-labile protecting groups that might be present elsewhere in a peptide sequence . When using hydrazine, it's important to note that it can also remove N-terminal Fmoc groups, whereas hydroxylamine has been reported to selectively remove Dde groups without affecting Fmoc protection .

Deprotection Considerations

When removing the Dde group in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group . This highlights the importance of carefully planned deprotection strategies when working with this compound.

Applications in Peptide Synthesis

Fmoc-D-Lys(Dde)-OH serves several critical functions in advanced peptide synthesis strategies. While the search results primarily discuss the L-enantiomer, the D-enantiomer would have similar applications but would impart different conformational properties to the resulting peptides.

D-Amino Acid Incorporation

The D-configuration of lysine in this compound allows for the incorporation of D-amino acids into peptide sequences. D-amino acid incorporation is a strategy employed to:

  • Enhance peptide stability against proteolytic degradation

  • Induce specific secondary structures and turns

  • Create peptides with unique conformational properties

  • Develop peptide therapeutics with improved pharmacokinetic profiles

Specialized Peptide Structures

Fmoc-D-Lys(Dde)-OH enables the synthesis of various specialized peptide structures:

Branched and Multi-epitope Peptides

The compound is valuable for creating branched peptides and di-epitopic peptides, where additional peptide chains can be synthesized from the epsilon-amino group after selective Dde removal .

Cyclic Peptides

The orthogonal protection strategy enables the synthesis of cyclic peptides where cyclization can occur through the lysine side chain after selective deprotection .

Modified Peptides

Fmoc-D-Lys(Dde)-OH is particularly useful for preparing peptides with labels or tags selectively attached to the lysine side chain, enabling various analytical and functional modifications .

Template Structures

The compound has also been employed in the construction of template structures for advanced applications:

  • Multiple Antigen Peptide (MAP) core molecules and lipo-MAPs

  • Template-Assembled Synthetic Proteins (TASP)

  • Templates for combinatorial chemistry

  • Synthetic proteins with defined architectures

Synthesis and Preparation Considerations

While the search results don't explicitly detail the synthesis of Fmoc-D-Lys(Dde)-OH, the preparation would follow similar principles to its L-counterpart, starting with D-lysine.

Protection Strategy

The synthesis likely involves a carefully sequenced protection strategy:

  • Protection of the alpha-amino group with Fmoc

  • Protection of the epsilon-amino group with Dde

  • Careful purification to ensure high purity

Quality Considerations

For peptide synthesis applications, high purity is essential. Commercial preparations typically specify purity ≥98% determined by methods such as TLC .

Structural Comparison with Related Compounds

Understanding how Fmoc-D-Lys(Dde)-OH relates to similar compounds provides important context for its applications.

Comparison with Fmoc-L-Lys(Dde)-OH

The primary difference between Fmoc-D-Lys(Dde)-OH and its L-counterpart is the stereochemistry at the alpha carbon:

FeatureFmoc-D-Lys(Dde)-OHFmoc-L-Lys(Dde)-OH
ConfigurationR-configuration at alpha carbonS-configuration at alpha carbon
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Optical RotationNegativePositive
Peptide ConformationPromotes different secondary structuresStandard amino acid conformation

Comparison with Fmoc-D-Lys(Fmoc)-OH

Fmoc-D-Lys(Fmoc)-OH represents another protected D-lysine derivative, but with Fmoc groups at both the alpha and epsilon positions:

FeatureFmoc-D-Lys(Dde)-OHFmoc-D-Lys(Fmoc)-OH
Epsilon ProtectionDde groupFmoc group
Molecular Weight532.6 g/mol590.7 g/mol
OrthogonalityOrthogonal protectionSame protecting group at both positions
DeprotectionSelective deprotection possibleSimultaneous deprotection of both positions

The use of different protecting groups (Fmoc vs. Dde) in Fmoc-D-Lys(Dde)-OH allows for selective deprotection, whereas Fmoc-D-Lys(Fmoc)-OH would have both protecting groups removed under the same conditions.

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